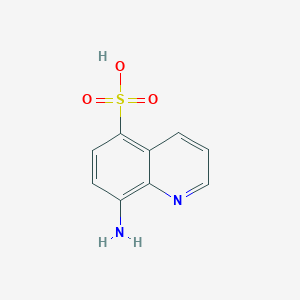

8-Aminoquinoline-5-sulfonic acid

Description

BenchChem offers high-quality 8-Aminoquinoline-5-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aminoquinoline-5-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41606-26-2 |

|---|---|

Molecular Formula |

C9H8N2O3S |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

8-aminoquinoline-5-sulfonic acid |

InChI |

InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)6-2-1-5-11-9(6)7/h1-5H,10H2,(H,12,13,14) |

InChI Key |

NLUUWZYRMSDVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)S(=O)(=O)O |

Origin of Product |

United States |

Historical Trajectory and Early Research Development of 8 Aminoquinoline 5 Sulfonic Acid

Pioneering Synthetic Methodologies

The early synthesis of 8-Aminoquinoline-5-sulfonic acid was not a straightforward, single-step process. It typically involved a multi-step approach, leveraging the known reactivity of the quinoline (B57606) ring. The two primary retrosynthetic pathways would have been the sulfonation of 8-aminoquinoline (B160924) or the amination of quinoline-5-sulfonic acid.

Historically, the sulfonation of aromatic compounds was a well-established reaction. The direct sulfonation of 8-aminoquinoline would have been a logical, though potentially challenging, route. The presence of the activating amino group would direct the incoming sulfonic acid group, but controlling the position of sulfonation and avoiding side reactions would have been a key challenge for early chemists.

Alternatively, the synthesis could proceed via the initial sulfonation of quinoline, followed by nitration and subsequent reduction of the nitro group to an amino group. The sulfonation of quinoline with oleum (B3057394) is known to produce a mixture of sulfonic acids, with the position of substitution being temperature-dependent. google.com Following the isolation of the desired quinoline-5-sulfonic acid, a nitration step could introduce a nitro group at the 8-position, which could then be reduced to the target amino group.

More contemporary approaches have focused on developing more regioselective and efficient methods. For instance, copper(I)-catalyzed C-H sulfonylation of 8-aminoquinolines has been developed, offering a more direct route to C5-sulfonylated products. acs.org These modern methods highlight the ongoing efforts to refine the synthesis of this class of compounds.

Evolution of Quinoline Chemistry in Relation to Sulfonic Acid Derivatives

The chemistry of quinoline, a compound first extracted from coal tar in 1834, has a rich history. organic-chemistry.org The development of various synthetic methods to construct the quinoline ring system, such as the Skraup, Combes, and Doebner-von Miller syntheses, laid the foundation for the exploration of its derivatives. organic-chemistry.orgnih.gov

The introduction of the sulfonic acid group onto the quinoline scaffold was a significant advancement, as it imparts increased water solubility and provides a handle for further chemical modifications. Quinoline-8-sulfonic acid, for example, is a key intermediate in the production of 8-hydroxyquinoline (B1678124), a versatile chelating agent. google.com

The ability to create quinoline sulfonic acid derivatives has been pivotal in various fields. In medicinal chemistry, the quinoline scaffold is a well-known pharmacophore, and the addition of a sulfonamide group (often derived from a sulfonic acid) has led to the development of compounds with a range of biological activities. nih.govrsc.org For instance, quinoline-based sulfonamides have been investigated as potential carbonic anhydrase inhibitors. rsc.org In the realm of materials science, quinoline sulfonic acid derivatives have been utilized in the creation of dyes and functional materials.

The evolution of this area of chemistry has been driven by the continuous development of new synthetic strategies that allow for precise control over the substitution pattern on the quinoline ring, enabling the synthesis of a vast array of derivatives with tailored properties.

Milestones in Initial Characterization and Applications

The initial characterization of a new compound is a critical step in understanding its properties. For 8-Aminoquinoline-5-sulfonic acid, this would have involved determining its fundamental physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₃S |

| Molecular Weight | 224.24 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in water |

Early applications of 8-Aminoquinoline-5-sulfonic acid itself are not extensively documented in readily available literature, which often focuses on its more famous parent compound, 8-aminoquinoline, and its derivatives known for their antimalarial properties. researchgate.net However, the unique combination of functional groups in 8-Aminoquinoline-5-sulfonic acid suggests its potential utility in several areas that were likely explored in early research.

The presence of the amino and sulfonic acid groups makes it a potential chelating agent, capable of forming complexes with metal ions. This property is shared with the related and well-studied 8-hydroxyquinoline-5-sulfonic acid, which has been investigated for its metal-binding capabilities and the fluorescent properties of its metal complexes. sigmaaldrich.com

Furthermore, the structure of 8-Aminoquinoline-5-sulfonic acid makes it a valuable intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and coupled to form azo dyes, a class of compounds with a long history of use as colorants. Indeed, the synthesis of derivatives like 8-aminoquinoline-5-azo-p-phenyl sulfonic acid and their potential use as fluorimetric agents has been reported.

In essence, the initial interest in 8-Aminoquinoline-5-sulfonic acid likely stemmed from its potential as a building block for other functional molecules and as a chelating agent, leveraging the known properties of the quinoline ring and its functional groups.

Synthetic Pathways and Advanced Derivatization Strategies for 8 Aminoquinoline 5 Sulfonic Acid

Established Synthetic Routes to 8-Aminoquinoline-5-sulfonic Acid

The synthesis of 8-aminoquinoline-5-sulfonic acid is primarily achieved through the transformation of a readily available precursor, 8-hydroxyquinoline-5-sulfonic acid.

Synthesis from 8-Hydroxyquinoline-5-sulfonic Acid via Bucherer Reaction Analogues

The conversion of 8-hydroxyquinoline-5-sulfonic acid to 8-aminoquinoline-5-sulfonic acid can be accomplished through a reaction analogous to the Bucherer reaction. This chemical transformation involves the treatment of the hydroxyl-substituted quinoline (B57606) with an aqueous solution of a sulfite (B76179) or bisulfite and ammonia. The reaction proceeds by a nucleophilic substitution mechanism, where the hydroxyl group is replaced by an amino group.

Purification Methodologies for 8-Aminoquinoline-5-sulfonic Acid

The purification of the final product is crucial to ensure its suitability for subsequent derivatization. Standard purification techniques for 8-aminoquinoline-5-sulfonic acid include recrystallization from an appropriate solvent system. The choice of solvent is critical and is often determined by the solubility characteristics of the compound and any impurities present.

Synthesis of Key Precursors and Intermediates

The availability and purity of the starting materials are paramount for the successful synthesis of 8-aminoquinoline-5-sulfonic acid.

Preparation of 8-Hydroxyquinoline-5-sulfonic Acid

8-Hydroxyquinoline-5-sulfonic acid is a key intermediate and can be synthesized through the sulfonation of 8-hydroxyquinoline (B1678124). nist.gov This electrophilic aromatic substitution reaction typically involves treating 8-hydroxyquinoline with a sulfonating agent, such as fuming sulfuric acid. patsnap.com The position of sulfonation is directed to the 5- and 7-positions, with the 5-sulfonic acid derivative being a major product. The reaction conditions, including temperature and reaction time, are carefully controlled to optimize the yield of the desired isomer. patsnap.com

Another route to 8-hydroxyquinoline involves a Skraup synthesis, which utilizes o-aminophenol and glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. googleapis.comgoogle.com However, this method can produce a mixture of products and requires significant purification. googleapis.com A more direct approach is the caustic fusion of quinoline-8-sulfonic acid. googleapis.comgoogle.com

Preparation of 8-Aminoquinoline (B160924)

8-Aminoquinoline itself is a fundamental building block. A common synthetic route involves the nitration of quinoline, which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. wikipedia.org These isomers can be separated, and the subsequent reduction of the 8-nitro isomer, often using a reducing agent like tin in the presence of hydrochloric acid, affords 8-aminoquinoline. wikipedia.org An alternative method is the amination of 8-chloroquinoline. wikipedia.org

Derivatization Strategies and Novel Compound Synthesis

The presence of both an amino group and a sulfonic acid group on the quinoline scaffold of 8-aminoquinoline-5-sulfonic acid provides two reactive sites for further chemical modification, enabling the synthesis of a wide array of novel compounds.

The amino group can undergo various reactions, such as acylation to form amides. mdpi.com For instance, it can be reacted with acyl chlorides or carboxylic acids activated with coupling agents to introduce a variety of substituents. mdpi.com These amide derivatives can exhibit interesting biological activities.

Furthermore, the sulfonic acid group can be converted into other functional groups, such as sulfonamides or sulfonate esters, although this is less commonly explored compared to the reactions of the amino group.

Recent research has focused on the synthesis of novel 8-aminoquinoline derivatives with potential applications in medicinal chemistry and materials science. For example, 8-aminoquinoline has been used as a scaffold to create compounds with antioxidant properties by linking it to natural antioxidant acids like lipoic acid, caffeic acid, and ferulic acid. nih.gov Additionally, novel 8-aminoquinoline derivatives have been synthesized and investigated for their potential as chemosensors for metal ions. arkat-usa.org The development of new synthetic methodologies, such as the Povarov reaction, has also expanded the accessible range of substituted 8-aminoquinolines. rsc.org

Synthesis of Azo Derivatives (e.g., 8-(Aryldiazenyl)quinolones)

The synthesis of azo derivatives of 8-aminoquinoline, such as 8-(aryldiazenyl)quinolines, represents a significant area of research. These compounds are typically prepared through a diazo coupling reaction. This process involves the diazotization of a primary aromatic amine, followed by coupling with 8-aminoquinoline. The specific reaction conditions, including temperature and pH, are crucial for achieving high yields and purity of the desired azo compound. The resulting 8-(aryldiazenyl)quinolines often exhibit interesting photophysical and coordination properties, making them valuable in the development of dyes, sensors, and ligands for metal complexes.

Formation of Amide Derivatives (e.g., with Triterpenoic Acids)

The formation of amide derivatives of 8-aminoquinoline is a versatile strategy to create novel compounds with potential biological activities. mdpi.com A notable example is the synthesis of amides with triterpenoic acids, such as oleanolic and ursolic acids. mdpi.com This typically involves the activation of the carboxylic acid group of the triterpenoic acid, often by converting it to an acyl chloride, followed by reaction with the amino group of 8-aminoquinoline in the presence of a base. mdpi.com These hybrid molecules combine the structural features of both parent compounds, which can lead to enhanced or novel therapeutic properties. mdpi.com For instance, some of these derivatives have been investigated for their anticancer and antiviral activities. mdpi.com

A general procedure for synthesizing these amides involves reacting the corresponding triterpenoic acid with oxalyl chloride to form the acyl chloride, which is then added to a solution of 8-aminoquinoline and a base like triethylamine. mdpi.com The resulting amide can then be purified using techniques such as column chromatography. mdpi.com

Proton Transfer Complex Formation

Proton transfer complexes involving quinoline derivatives, such as those formed with sulfonic acids, are of interest in the study of intermolecular interactions and crystal engineering. While direct studies on 8-aminoquinoline-5-sulfonic acid are not extensively detailed in the provided results, analogous systems like 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) with anilines demonstrate the principles of such complex formation. nih.gov In these cases, a proton is transferred from the sulfonic acid group to the basic nitrogen atom of the aniline, resulting in the formation of an anilinium cation and a sulfonate anion. nih.gov These ionic species are then held together by electrostatic interactions and extensive hydrogen bonding networks, often incorporating solvent molecules like water. nih.gov The study of these complexes provides insights into the fundamental processes of proton transfer, which are crucial in various chemical and biological systems. rsc.org

Development of Quinoline α-Diimine Ligands from 8-Aminoquinoline

The development of quinoline-based ligands is a significant area of coordination chemistry. Quinoline α-diimine ligands, derived from 8-aminoquinoline, are particularly noteworthy. These ligands can be synthesized through the condensation of an 8-aminoquinoline derivative with a suitable dicarbonyl compound. The resulting α-diimine ligand possesses a bidentate N,N-donor set, which can effectively chelate to a variety of metal ions. The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the quinoline ring or the imine backbone. This tunability allows for the design of metal complexes with specific catalytic or photophysical properties. For example, new quinoline α-diimine ligands have been explored for their fluorescent properties. researchgate.net

Strategies for Introducing Substitutions on the Quinoline Skeleton

Introducing substituents onto the quinoline skeleton is a key strategy for modifying the properties of 8-aminoquinoline derivatives. Various methods have been developed to achieve regioselective functionalization.

One common approach is through electrophilic aromatic substitution reactions. For example, nitration of quinoline yields a mixture of 5-nitro and 8-nitro derivatives, which can then be separated. wikipedia.org The nitro group can subsequently be reduced to an amino group, providing a route to substituted 8-aminoquinolines. wikipedia.org

Another powerful strategy is the Povarov reaction, which is an inverse-demanding aza-Diels-Alder reaction. nih.govrsc.org This method allows for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. nih.govrsc.org

Furthermore, copper-catalyzed reactions have been employed for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides. researchgate.netresearcher.life These reactions demonstrate excellent regioselectivity and provide access to a range of C5-functionalized quinolones. researchgate.netresearcher.life The choice of catalyst and additives can direct the reaction towards either bromination or difluoromethylation. researchgate.netresearcher.life

8-Aminoquinoline as a Bidentate Directing Group in C-H Functionalization

8-Aminoquinoline has emerged as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netnih.gov The nitrogen atom of the quinoline ring and the nitrogen atom of the amide group formed from 8-aminoquinoline coordinate to the metal center, forming a stable five-membered chelate ring. This chelation directs the catalytic functionalization to the ortho C-H bond of the substrate.

This strategy has been successfully applied in a wide range of C-H activation reactions, including arylation, olefination, and alkylation, using various transition metal catalysts such as palladium, ruthenium, and copper. researchgate.netacs.orgacs.org For instance, palladium-catalyzed C-H arylation using 8-aminoquinoline as a directing group allows for the introduction of aryl groups at the ortho position. researchgate.net Similarly, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes leads to the synthesis of isoquinolones. acs.org

Coordination Chemistry and Metal Complexation of 8 Aminoquinoline 5 Sulfonic Acid

Ligand Design and Chelation Characteristics

Role as a Bidentate Nitrogen-Donor Ligand

8-Aminoquinoline (B160924) and its derivatives, including 8-Aminoquinoline-5-sulfonic acid, are recognized as effective bidentate ligands. nih.gov This means they bind to a central metal ion through two donor atoms. In the case of 8-Aminoquinoline, these donor atoms are the nitrogen of the quinoline (B57606) ring and the nitrogen of the exocyclic amino group. nih.gov This dual coordination creates a stable five-membered chelate ring with the metal ion. While typically binding in a bidentate fashion, there are instances where it can act as a bridging ligand. nih.gov The ligand usually coordinates as a neutral molecule, although it can also deprotonate at the exocyclic nitrogen to bind as an anion. nih.gov The coordination chemistry of 8-aminoquinoline has been explored with a range of metals, including first-row transition metals. nih.gov

The addition of a sulfonic acid group at the 5-position, creating 8-Aminoquinoline-5-sulfonic acid, significantly increases the aqueous solubility of both the ligand and its metal complexes. uci.edu This property is particularly advantageous for studying complexation reactions in purely aqueous solutions, avoiding the need for organic or micellar solvents. uci.edu The fundamental chelation behavior, however, remains analogous to the parent 8-hydroxyquinoline (B1678124), with similar complexation constants. uci.edu

Thermodynamic Stability of Coordinative Complexes

The formation of complexes between 8-Aminoquinoline-5-sulfonic acid and metal ions is a thermodynamically favorable process. The stability of these complexes can be quantified by their stability constants. For instance, stability constants were determined for the copper(II) complex of 8-aminoquinoline using Leden's method. nasa.gov

Synthesis and Structural Characterization of Metal Complexes

Complexation with Transition Metals (e.g., Cu(II), Fe(III), Zn(II), Cd(II), Co(III), Al(III), Ga(III), In(III), V(V), Mg(II))

8-Aminoquinoline and its sulfonated derivative have been shown to form complexes with a wide array of transition metals. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. nasa.gov

Cu(II), Fe(II), Fe(III), Co(II), Ni(II), Zn(II), Cd(II), and Pt(II): The reactions of 8-aminoquinoline with salts of these metals have been studied, leading to the preparation of various complexes. nasa.gov For example, new bis(8-aminoquinoline) ligands have been synthesized and their ability to chelate Cu(II) and Zn(II) has been investigated. researchgate.net

Al(III), Ga(III), and In(III): Studies on the complexation of 8-hydroxyquinoline-5-sulfonate (HQS) with these trivalent metal ions have revealed a 1:3 metal-to-ligand stoichiometry. rsc.org Interestingly, the geometry of the complexes differs, with Al(III) and Ga(III) forming mer-isomers, while In(III) forms the fac-isomer. rsc.org

Co(II): A cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex has been synthesized and incorporated into reduced graphene oxide hybrids for chemiluminescence applications. rsc.org

Mg(II), Cd(II), Zn(II): The fluorescence properties of metal chelates with 8-hydroxyquinoline-5-sulfonic acid have been extensively studied, with subpicomole detection limits achievable for Cd, Mg, and Zn. uci.edu

V(V): While specific studies on the complexation of 8-Aminoquinoline-5-sulfonic acid with Vanadium(V) were not found in the provided search results, the broad reactivity of the ligand suggests potential for complex formation.

The synthesis of these complexes is often straightforward, involving mixing solutions of the metal salt and the ligand. scirp.org The resulting complexes can then be characterized by various spectroscopic and analytical techniques.

Stoichiometric Studies of Metal-Ligand Interactions

Determining the stoichiometry of metal-ligand complexes is fundamental to understanding their structure and behavior. Various methods are employed for this purpose, including spectrophotometric and conductometric titrations.

For complexes of 8-hydroxyquinoline (a structurally similar ligand), the molar ratio of metal to ligand has been determined to be 1:2 for several divalent metal ions like Co(II) and Ni(II). scirp.orgscirp.org This was confirmed using spectrophotometric methods. scirp.org In the case of Cu(II), precipitation issues during spectrophotometric determination necessitated the use of conductometric titration, which also confirmed a 2:1 ligand-to-metal ratio. scirp.orgscirp.org

The general principle of conductometric titration involves monitoring the change in molar conductivity of a metal salt solution as the ligand solution is incrementally added. scirp.org An increase in conductivity is observed until the stoichiometric point is reached, after which the change becomes slight, indicating the completion of the complex formation. scirp.orgscirp.org These studies are crucial for establishing the composition of the complexes, such as ML2, where M is the metal ion and L is the ligand. scirp.org

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Method |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometry |

| Al(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Various |

| Ga(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Various |

| In(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Various |

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.orgfiveable.me It is an application of molecular orbital theory that focuses on the interaction between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org These interactions cause the degenerate d-orbitals of the metal to split into different energy levels. fiveable.meresearchgate.net The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex, the nature of the metal ion, and the ligand's position in the spectrochemical series. fiveable.me

In an octahedral complex, the d-orbitals split into two sets: a lower energy t2g set (dxy, dxz, dyz) and a higher energy eg set (dx2-y2, dz2). libretexts.orglibretexts.org The energy difference between these sets is Δo. The arrangement of electrons in these split d-orbitals determines the magnetic properties and color of the complex. fiveable.me Complexes can be "high-spin" or "low-spin" depending on whether the energy required to pair electrons in the lower energy orbitals is greater or less than the energy needed to promote them to the higher energy orbitals. fiveable.melibretexts.org

The electronic structure of complexes involving 8-Aminoquinoline-5-sulfonic acid is influenced by its nature as a bidentate nitrogen-donor ligand. The nitrogen atoms of the ligand interact with the metal's d-orbitals, leading to the splitting described by LFT. The electronic spectra (UV-Vis) of these complexes exhibit bands corresponding to electronic transitions between the split d-orbitals (d-d transitions) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). researchgate.net For instance, the UV spectrum of Zn(II) complexes with 8-aminoquinoline shows transitions attributed to π→π* transitions within the aromatic ring. nih.gov The interaction with the metal ion can cause shifts in these absorption bands. nih.gov

Investigation of Bridging Ligand Behavior

The structural arrangement of ligands around a metal center dictates the resulting complex's properties. While 8-aminoquinoline and its derivatives typically act as bidentate ligands, coordinating through the nitrogen atoms of the quinoline ring and the exocyclic amino group, examples of more complex binding are known. nih.gov Research on the parent compound, 8-aminoquinoline, has shown that it can participate in bridging binding modes, where the ligand links two separate metal centers. nih.gov This behavior suggests that 8-Aminoquinoline-5-sulfonic acid, with its identical core chelating structure, also possesses the potential to form polynuclear complexes by acting as a bridging ligand. The presence of the sulfonic acid group could further influence intermolecular interactions and the ultimate supramolecular architecture.

Spectroscopic Investigations of Metal Chelates

Spectroscopy is an indispensable tool for elucidating the formation and structure of metal-ligand complexes. Various techniques provide complementary information on electronic transitions, nuclear environments, and the behavior of unpaired electrons upon chelation.

UV-Visible Spectrophotometric Analysis of Complex Formation

UV-Visible absorption spectroscopy is a primary method for observing the formation of metal complexes in solution. The chelation of a metal ion by a ligand like 8-Aminoquinoline-5-sulfonic acid typically results in noticeable shifts in the electronic absorption bands.

Studies on the closely related 8-aminoquinoline ligand with rhenium carbonyl halides demonstrate this phenomenon. The formation of rhenium(I) complexes leads to the appearance of new absorption bands at longer wavelengths, which is indicative of metal-to-ligand charge transfer (MLCT) transitions. nih.govnih.gov For instance, the complex formed between 8-aminoquinoline and a Re(CO)₃Br core exhibits a significant absorption maximum (λmax). nih.gov The expansion of the π-system in related ligands can further influence the intensity and energy of these transitions. nih.gov Computational modeling, including Time-Dependent Density Functional Theory (TD-DFT), has become essential for accurately interpreting these electronic absorption spectra, revealing that the lowest energy transitions can have mixed π-π* and MLCT character. nih.gov

Table 1: Representative UV-Visible Absorption Data for Rhenium Complexes with 8-Aminoquinoline Derivatives

| Complex | Lowest Energy λmax (nm) | Transition Character | Reference |

|---|---|---|---|

| Re(CO)₃Br(8-aminoquinoline) | ~410-430 | Mixed π-π/MLCT | nih.gov |

| Re(CO)₃Cl(8-aminoquinoline) | ~410-430 | Mixed π-π/MLCT | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about ligands and their complexes in solution. Upon coordination to a metal ion, the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) are altered due to changes in the local electronic environment.

Research on rhenium complexes with 8-aminoquinoline illustrates the utility of this technique. In the ¹H NMR spectrum of a Re(CO)₃Cl complex with 8-aminoquinoline, the signals for the aromatic protons and the amine (NH₂) protons are shifted compared to the free ligand. nih.gov These shifts confirm the coordination of both the quinoline and the amino nitrogens to the rhenium center. nih.gov Similarly, ¹³C NMR spectra show corresponding changes in the chemical shifts of the aromatic carbons upon complexation. nih.gov

Table 2: Selected ¹H NMR Chemical Shift Data (in ppm) for a Rhenium-8-Aminoquinoline Complex

| Proton Environment | Complex: Re(CO)₃Cl(8-aminoquinoline) in DMSO-d₆ | Reference |

|---|---|---|

| Aromatic CH | 9.22 (dd) | nih.gov |

| Aromatic CH | 8.70 (dd) | nih.gov |

| Aromatic CH | 7.99 (m) | nih.gov |

| Aromatic CH & NH₂ | 7.73 (m) | nih.gov |

| Aromatic CH | 6.95 (d) | nih.gov |

Note: Shifts are reported for the complex; comparison with the free ligand spectrum reveals the effect of coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically studies materials with unpaired electrons. wikipedia.org It is particularly powerful for characterizing paramagnetic metal complexes, providing insight into the electronic structure and the immediate coordination environment of the metal ion. wikipedia.orgnih.gov

When 8-Aminoquinoline-5-sulfonic acid coordinates with a paramagnetic metal ion, such as Cu(II), Mn(II), or Fe(III), the resulting complex can be analyzed by EPR. nih.govnih.gov The spectrum yields crucial parameters, most notably the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (like the metal nucleus or ligand donor atoms), revealing details about orbital character and delocalization of the unpaired electron. auburn.edu For complexes in frozen solutions, the anisotropy of the g-factor can help determine the geometry of the complex. auburn.edu While specific EPR data for 8-Aminoquinoline-5-sulfonic acid complexes are not detailed in the available literature, the technique has been successfully applied to study complexes of very similar ligands, such as 8-hydroxyquinoline-5-sulfonic acid with Cu(II) and Fe(III) ions. nih.gov

Luminescence Spectroscopy of Metal Complexes

Many quinoline derivatives exhibit fluorescence, a property that can be significantly modulated upon complexation with metal ions. The coordination can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the emission. nih.gov This sensitivity makes luminescence spectroscopy a valuable tool for studying metal binding.

Derivatives of 8-aminoquinoline are known to serve as fluorophores, particularly for detecting metal ions like Zn(II). researchgate.netnih.gov For example, an aryl sulfonamide derivative of 8-aminoquinoline, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), forms a (TSQ)₂Zn complex that increases the fluorescence intensity by a factor of four. nih.gov This enhancement is attributed to the inhibition of photoinduced electron transfer (PET) processes upon metal binding, which rigidly holds the ligand in a conformation favorable for emission. nih.govnih.gov It is expected that complexes of 8-Aminoquinoline-5-sulfonic acid with diamagnetic, closed-shell metal ions such as Zn(II), Cd(II), or Al(III) would also exhibit enhanced fluorescence, making them potentially useful as fluorescent sensors. researchgate.netuci.edu

Table 3: Representative Luminescence Data for a Zinc Complex with an 8-Aminoquinoline Derivative

| Complex | Excitation Max (nm) | Emission Max (nm) | Observation | Reference |

|---|---|---|---|---|

| (TSQ)₂Zn | 360 | 490 | 4-fold fluorescence enhancement vs. free ligand | nih.gov |

Note: Data is for 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a related derivative.

Advanced Spectroscopic Characterization Methodologies for 8 Aminoquinoline 5 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum reveals the vibrational modes of the molecule's bonds. For a related compound, 8-hydroxyquinoline-5-sulfonic acid, the FTIR spectrum displays characteristic peaks that can be attributed to its specific functional groups. nist.gov While a direct FTIR spectrum for 8-Aminoquinoline-5-sulfonic acid is not provided in the search results, the principles of FTIR analysis allow for the prediction of its key spectral features based on its structural components.

Key expected vibrational bands for 8-Aminoquinoline-5-sulfonic acid would include:

N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

S=O stretching vibrations from the sulfonic acid group, which are strong and typically found in the 1350-1470 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) regions.

O-H stretching vibrations from the sulfonic acid group, which are broad and centered around 3000 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline (B57606) ring, appearing in the 1450-1600 cm⁻¹ region.

C-N and C-S stretching vibrations , which would be present at lower frequencies.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. diva-portal.org It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. diva-portal.orgamericanpharmaceuticalreview.com This technique is particularly advantageous for analyzing samples with minimal or no preparation and is non-destructive. diva-portal.orgamericanpharmaceuticalreview.com

Applications of Raman spectroscopy in the study of quinoline derivatives and related compounds are extensive and include:

Molecular Identification: Each molecule possesses a unique Raman spectrum, which serves as a chemical fingerprint for identification and verification purposes. diva-portal.orgamericanpharmaceuticalreview.com

Structural Analysis: Raman peak positions and intensities provide detailed information about the molecular structure, including the confirmation of functional groups and the nature of chemical bonds. nih.gov

Quantitative Analysis: The intensity of Raman peaks can be correlated with the concentration of the analyte, enabling quantitative measurements. americanpharmaceuticalreview.com

Study of Intermolecular Interactions: Changes in the Raman spectrum can reveal information about intermolecular interactions, such as those occurring in different solvent environments or upon complexation with other molecules.

Raman spectroscopy has been successfully applied to the characterization of various complex organic molecules, including phthalocyanines and their sulfonated derivatives, demonstrating its utility in elucidating the structure of compounds similar in complexity to 8-Aminoquinoline-5-sulfonic acid. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For quinoline and its derivatives, the UV-Vis absorption spectra are influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov The introduction of an amino group and a sulfonic acid group to the quinoline core in 8-Aminoquinoline-5-sulfonic acid is expected to cause significant shifts in the absorption bands compared to the parent quinoline molecule. Generally, quinoline derivatives exhibit absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.netresearchgate.net The specific λmax values for 8-Aminoquinoline-5-sulfonic acid would depend on the solvent and pH of the solution, as these factors can affect the electronic structure of the molecule. nih.gov For instance, the protonation state of the amino group and the sulfonic acid group can alter the electronic transitions.

| Compound | Solvent/Conditions | λmax (nm) | Reference |

| Quinoline | Various | Varies | researchgate.netnih.gov |

| 8-Hydroxyquinoline (B1678124) | Methanol and Chloroform | 234, 308 (p-p* and n-p* transitions) | researchgate.net |

| 6-Aminoquinoline | Various | 327-340 | researchgate.net |

Fluorescence Spectroscopy and Quantum Yield Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. This emission occurs as the molecule relaxes from an excited singlet state to its ground electronic state. The fluorescence spectrum provides information about the electronic structure of the excited state and the various relaxation pathways available to the molecule.

8-Aminoquinoline (B160924) and its derivatives are known to be fluorescent. capes.gov.br The fluorescence properties, including the emission wavelength and intensity, are highly dependent on the molecular structure and the surrounding environment. capes.gov.br For instance, the presence of an amino group can significantly influence the fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed.

Studies on related compounds like 8-hydroxyquinoline-5-sulfonic acid (HQS) have shown that it forms highly fluorescent chelates with various metal ions. uci.edu The fluorescence of these complexes is a key feature in their application as fluorescent probes. uci.edunih.gov The fluorescence of 8-Aminoquinoline-5-sulfonic acid itself and its derivatives can be quenched or enhanced by various factors, including solvent polarity, pH, and the presence of other molecules. capes.gov.brnih.gov

The quantum yield is a critical parameter in characterizing the efficiency of the fluorescence process. Detailed studies on the quantum yields of 8-Aminoquinoline-5-sulfonic acid and its derivatives would provide valuable information for their potential applications in areas such as fluorescent sensing and imaging.

Photoluminescence Spectroscopy for Excited State Characterization

Photoluminescence spectroscopy is a broad term that encompasses both fluorescence and phosphorescence, providing a comprehensive picture of the excited-state properties of a molecule. While fluorescence involves emission from a singlet excited state, phosphorescence is emission from a triplet excited state.

Studies on 5-aminoquinoline (B19350) and 8-aminoquinoline have shown that they exhibit fluorescence in low dielectric media but this is quenched in strongly hydrogen-bonding or acidic aqueous media at room temperature. capes.gov.br However, at low temperatures in rigid media, moderately intense fluorescence is observed across all pH values. capes.gov.br This behavior is attributed to hydrogen bonding in the lowest excited singlet state. capes.gov.br

Furthermore, phosphorescence has been observed for the doubly protonated cations of both 5- and 8-aminoquinoline, but not for the neutral or singly protonated species. capes.gov.br This indicates that the nature of the excited states and the pathways for radiative and non-radiative decay are highly sensitive to the protonation state of the molecule. Characterizing the photoluminescence of 8-Aminoquinoline-5-sulfonic acid under various conditions would provide crucial insights into its excited-state dynamics, including the energies of its singlet and triplet states and the intersystem crossing efficiency between them.

Circular Dichroism Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful optical technique that provides information about the three-dimensional structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov While 8-aminoquinoline-5-sulfonic acid itself is not chiral, its derivatives, particularly when complexed with other molecules or when chiral centers are introduced, can be effectively studied using CD spectroscopy.

For instance, the binding of quinoline derivatives to macromolecules like DNA can induce conformational changes in the macromolecule, which can be monitored by CD spectroscopy. nih.gov The technique is highly sensitive to changes in the secondary structure of biomolecules upon ligand binding. This makes CD spectroscopy a valuable tool for studying the interactions of 8-aminoquinoline derivatives with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is fundamental for determining the arrangement of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in the 8-aminoquinoline scaffold are influenced by the electronic effects of the amino and sulfonic acid groups, as well as by the nature and position of other substituents. tsijournals.comuncw.edu

For example, in derivatives of 8-aminoquinoline, the protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. mdpi.comnih.gov The chemical shifts of the aromatic protons are particularly sensitive to substituent effects. uncw.edu The integration of the signals provides the relative number of protons, and the coupling constants (J values) reveal the connectivity between adjacent protons.

Table 1: Representative ¹H NMR Chemical Shifts for 8-Aminoquinoline Derivatives

| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-7 (ppm) | Other Protons (ppm) |

|---|---|---|---|---|---|

| Derivative a1 nih.gov | 8.68 (dd) | 7.32-7.41 (m) | 8.09 (dd) | 6.86 (dd) | 9.02 (s, NH), 8.73-8.63 (m, NH), 8.59 (d), 7.48 (t), 7.15 (d), 6.75 (d), 5.45 (brs), 3.38 (dd), 3.12 (s), 3.02 (s), 2.70 (t) |

| Derivative c1 nih.gov | 8.68 (dd) | 7.34 (dd) | 8.04 (dd) | 6.73 (d) | 8.03 (s, NH), 7.66 (d), 7.38 (t), 7.20 (t), 7.13 (t), 7.05 (dd), 6.29 (brs), 3.66 (t), 3.23 (t) |

Note: The table presents a selection of reported chemical shifts for different derivatives to illustrate the range and complexity of the spectra. For detailed assignments, refer to the cited literature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edulibretexts.org Each unique carbon atom in a molecule gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

In 8-aminoquinoline-5-sulfonic acid and its derivatives, the chemical shifts of the quinoline carbons are influenced by the substituents. nih.govresearchgate.net The carbon attached to the amino group (C-8) and the carbon bearing the sulfonic acid group (C-5) show characteristic shifts. The signals for quaternary carbons are typically weaker than those for protonated carbons. oregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shifts for 8-Aminoquinoline Derivatives

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-8 (ppm) | C-8a (ppm) | C-4a (ppm) |

|---|---|---|---|---|---|---|---|---|---|

| Derivative a1 nih.gov | 147.5 | 121.3 | 136.3 | 116.3 | 128.1 | 111.5 | 144.6 | 138.3 | 127.6 |

| Derivative c1 nih.gov | 146.8 | 121.4 | 136.0 | 113.8 | 127.9 | 104.7 | 144.8 | 138.3 | 128.7 |

| Oleanonic acid 8-aminoquinoline amide mdpi.com | - | 126.89 | 136.14 | 120.96 | 127.46 | 116.31 | 134.89 | 138.94 | 127.87 |

Note: This table provides a selection of reported chemical shifts. The specific values can vary depending on the solvent and the exact structure of the derivative.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives. researchgate.netnih.govsdsu.edumagritek.comuvic.ca

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule. researchgate.netsdsu.edu

HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduumn.edu

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting different fragments of a molecule and for assigning quaternary carbons. magritek.com

These advanced techniques have been successfully applied to study the structure of various quinoline derivatives, providing detailed insights into their molecular architecture. nih.govumn.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govmcmaster.ca It also provides structural information through the analysis of fragmentation patterns. researchgate.netmdpi.comlibretexts.org

For 8-aminoquinoline-5-sulfonic acid and its derivatives, mass spectrometry can confirm the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the deduction of the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. The fragmentation of quinoline derivatives often involves characteristic losses, such as the loss of HCN from the quinoline ring. mcmaster.ca The nature and position of substituents on the 8-aminoquinoline core will influence the fragmentation pathways, providing valuable structural information. nih.govmdpi.com

X-ray Diffraction Analysis for Solid-State Structures

For derivatives of 8-aminoquinoline, single-crystal X-ray analysis has been used to elucidate their detailed molecular geometry. mdpi.com This technique can reveal important structural features, such as the planarity of the quinoline ring system and the orientation of substituents. The solid-state structure can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Aminoquinoline-5-sulfonic acid |

| 8-Aminoquinoline |

| 8-Hydroxyquinoline |

| 8-Hydroxyquinoline-5-sulfonic acid |

| [RhCp*(R)-CAMPY(Cl)]Cl |

Computational Chemistry and Theoretical Studies on 8 Aminoquinoline 5 Sulfonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard tool for the quantum chemical study of quinoline (B57606) derivatives, providing a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 8-Aminoquinoline-5-sulfonic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve this. nih.gov While a detailed conformational analysis specifically for 8-Aminoquinoline-5-sulfonic acid is not extensively documented in the literature, studies on closely related compounds provide valuable insights. For instance, the geometry of Schiff bases derived from 8-aminoquinoline (B160924) has been optimized using this level of theory. nih.gov Furthermore, DFT studies on the co-crystal of 8-hydroxyquinoline-5-sulfonic acid have reported optimized geometric parameters for the quinoline and sulfonic acid moieties. sci-hub.se

From these related studies, the geometry of the quinoline ring is expected to be largely planar. The sulfonic acid group (-SO₃H) and the amino group (-NH₂) are positioned at C5 and C8, respectively. The orientation of these functional groups relative to the quinoline plane is a key aspect of the conformational analysis. The sulfonyl group is known to be tilted with respect to the phenyl ring. sci-hub.se The bond lengths and angles within the quinoline core are influenced by the electronic effects of the electron-donating amino group and the electron-withdrawing sulfonic acid group.

Table 1: Selected Optimized Geometrical Parameters for Related Quinoline-5-sulfonic Acid Structures from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value (Å/°) |

| Bond Length | C-S | ~1.78 Å |

| S=O | ~1.46 Å | |

| C-N (amino) | - | |

| Bond Angle | O-S-O | ~111-122° |

| O-S-C | ~104-110° | |

| Dihedral Angle | C-C-S-O | -62° to 115° |

Note: Data is based on studies of 8-hydroxyquinoline-5-sulfonic acid and its derivatives. sci-hub.se Specific values for 8-Aminoquinoline-5-sulfonic acid would require a dedicated computational study.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. In computational studies of Schiff bases derived from 8-aminoquinoline, the HOMO-LUMO energy gap was calculated to be around 3.82 to 4.08 eV, indicating significant potential for biological activity. nih.gov For 8-Aminoquinoline-5-sulfonic acid, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, reflecting their electron-rich nature. The LUMO is likely distributed over the quinoline ring system and the electron-withdrawing sulfonic acid group. The presence of both a strong donating group (-NH₂) and a strong withdrawing group (-SO₃H) on the same ring system is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with significant charge-transfer characteristics.

Table 2: Frontier Molecular Orbital (FMO) Data for Related 8-Aminoquinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Schiff Base of 8-AQ (LNAPH) | - | - | 3.82 |

| Schiff Base of 8-AQ (LO-VAN) | - | - | 4.08 |

Note: Data from a study on Schiff base derivatives of 8-aminoquinoline (8-AQ). nih.gov The specific HOMO and LUMO energy values were not provided in the abstract.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. sci-hub.se

For 8-Aminoquinoline-5-sulfonic acid, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the quinoline ring. These sites are the most likely points for interaction with electrophiles or for hydrogen bonding. A region of high positive potential (blue) would likely be found around the hydrogen atoms of the amino group and the sulfonic acid hydroxyl group, identifying them as the primary sites for nucleophilic attack. sci-hub.seresearchgate.net This analysis is crucial for understanding how the molecule will interact with other molecules, such as biological receptors or metal ions.

Vibrational Assignment and Spectroscopic Property Prediction

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific motions of the atoms (e.g., stretching, bending, and twisting).

For 8-Aminoquinoline-5-sulfonic acid, key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

S=O stretching of the sulfonic acid group, which gives rise to strong asymmetric and symmetric bands, generally observed between 1260 cm⁻¹ and 1030 cm⁻¹. sci-hub.se

C-S stretching , usually found in the 700-800 cm⁻¹ range.

Quinoline ring C=C and C=N stretching vibrations, which occur in the 1400-1650 cm⁻¹ region.

Studies on Schiff bases of 8-aminoquinoline have shown good correlation between DFT-computed vibrational frequencies and experimental IR and Raman data. nih.gov Similarly, detailed vibrational assignments have been performed for 8-hydroxyquinoline-5-sulfonic acid, providing a solid reference for the sulfonic acid group vibrations. sci-hub.se

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | ~1210 - 1260 |

| S=O Symmetric Stretch | ~1030 - 1095 | |

| C-S Stretch | ~700 - 800 | |

| Quinoline Ring | C=C / C=N Stretch | 1400 - 1650 |

Note: Ranges are based on data from related quinoline and sulfonic acid compounds. nih.govsci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules, including their absorption and emission spectra. A TD-DFT investigation of the closely related 8-hydroxyquinoline-5-sulfonic acid has provided a framework for understanding the photophysical behavior of such compounds as a function of pH. nih.gov

This type of study computes the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. By analyzing the molecular orbitals involved in these electronic transitions, the nature of the absorption bands (e.g., π→π* or n→π*) can be determined. Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state, allowing for the prediction of emission (fluorescence) energies. For molecules with multiple ionizable groups like 8-Aminoquinoline-5-sulfonic acid, TD-DFT can be applied to each protonation state to simulate how the absorption and emission spectra change with pH. nih.gov

Acid Dissociation Constant (pKa) Determination via Computational Protocols

The acid dissociation constant (pKa) is a fundamental physicochemical property that describes the tendency of a molecule to donate a proton in a solution. Computational methods, particularly those based on DFT combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), have been successfully used to predict pKa values. researchgate.net

The direct method for pKa calculation involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in the solvent of interest (typically water):

HA ⇌ A⁻ + H⁺

The pKa is then calculated using the equation:

pKa = ΔG / (2.303 RT)

where R is the gas constant and T is the temperature. A crucial part of this calculation is the accurate determination of the solvation free energies of the protonated (HA) and deprotonated (A⁻) species. Often, explicit water molecules are included in the calculation to model the direct solute-solvent interactions more accurately. researchgate.net

For 8-Aminoquinoline-5-sulfonic acid, there are three potential pKa values corresponding to the deprotonation of the sulfonic acid group, the protonated quinoline nitrogen, and the protonated amino group. Computational protocols have been established for phenols, anilines, and nitrogen-containing heterocycles. mdpi.comnih.gov A detailed computational study on 8-hydroxyquinoline-5-sulfonic acid successfully calculated its three pKa values, confirming a negative pKa for the sulfonic acid group, which is a very strong acid. researchgate.net A similar approach would be necessary to accurately predict the pKa values for 8-Aminoquinoline-5-sulfonic acid.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules and their interactions with their environment. For quinoline derivatives, such as 8-Aminoquinoline-5-sulfonic acid, MD simulations can reveal how these molecules interact with biological systems or other materials.

Recent studies have utilized MD simulations to understand the reactive properties of similar compounds like 8-hydroxyquinoline-5-sulphonic acid. nih.gov These simulations, often performed using density functional theory (DFT), help in analyzing the molecular structure and its dynamic changes over time. nih.gov For instance, the interaction of 8-aminoquinoline amides with other molecules has been studied, revealing details about their conformation and shielding effects through techniques like Nuclear Overhauser Effect (NOE) correlations. mdpi.com Such studies are vital for drug design and materials science, where understanding the dynamic interactions at a molecular level is key.

The insights gained from MD simulations can predict how 8-Aminoquinoline-5-sulfonic acid might behave in a biological context, for example, by showing how it could bind to a protein or cross a cell membrane. This predictive power is invaluable for the development of new therapeutic agents and functional materials.

Charge Delocalization Patterns and Second-Order Perturbation Energies

The electronic properties of 8-Aminoquinoline-5-sulfonic acid, particularly charge delocalization, are fundamental to its reactivity and stability. Second-order perturbation theory is a quantum mechanical method used to analyze the interaction between filled and vacant orbitals, providing a quantitative measure of electron delocalization and its stabilizing effects.

This analysis helps in understanding the intramolecular charge transfer within the molecule, which is crucial for its chemical behavior. The behavior of methods like Møller-Plesset second-order perturbation theory (MP2) for fractional charges and spins offers deep insights into the electronic structure of molecules. nih.gov For quinoline derivatives, these calculations can elucidate the effects of substituents on the aromatic system.

The distribution of electron density and the energies of molecular orbitals determine the molecule's reactivity hotspots and its ability to participate in chemical reactions. For example, the presence of both an amino group and a sulfonic acid group on the quinoline ring creates a complex electronic environment where charge can be significantly delocalized, influencing its acidic and basic properties. Theoretical calculations of the pKa values for 8-hydroxyquinoline-5-sulfonic acid using DFT have demonstrated the importance of understanding the distribution of different species in solution as a function of pH. researchgate.net

Investigation of Non-Linear Optic Properties (NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules with extended π-conjugated systems and strong electron-donating and accepting groups often exhibit significant NLO properties.

8-Aminoquinoline-5-sulfonic acid possesses these structural features, making it a candidate for NLO applications. The amino group acts as an electron donor and the sulfonic acid group as an electron acceptor, attached to the quinoline aromatic system. This donor-acceptor arrangement can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

Theoretical studies, often employing quantum chemical calculations, can predict the NLO properties of molecules. These calculations involve determining the molecular hyperpolarizabilities, which are tensors describing the non-linear response of the molecule to an applied electric field. The study of novel nanomaterials has shown that non-linearities can be enhanced in these systems. taylorfrancis.com While specific NLO data for 8-Aminoquinoline-5-sulfonic acid is not extensively documented in the provided context, the general principles of NLO materials suggest its potential. researchgate.netacadpubl.eu The investigation of similar organic compounds has confirmed their promise for second harmonic generation (SHG). researchgate.net

Analytical Methodologies and Sensor Development Utilizing 8 Aminoquinoline 5 Sulfonic Acid and Its Derivatives

Applications as Analytical Reagents

As analytical reagents, these quinoline (B57606) derivatives are valued for their role in enhancing the sensitivity and selectivity of various analytical techniques, from mass spectrometry to automated wet chemistry systems.

In the realm of trace element analysis, the related compound 8-hydroxyquinoline-5-sulfonic acid (HQS) has been successfully employed as a chemical modifier in ultrasonic slurry sampling electrothermal vaporization inductively coupled plasma mass spectrometry (USS-ETV-ICP-MS). researchgate.netresearcher.life Its primary function is to increase the volatility of target elements, which facilitates their quantification using external calibration. researchgate.netresearcher.life This method has been applied to the determination of multiple trace elements—including V, Cr, Co, Ni, Cu, Zn, Se, Cd, Hg, and Pb—in complex matrices like cereal samples. researchgate.netresearcher.life The use of HQS as a modifier helps to achieve better sensitivity and to create similar sensitivity profiles between the slurry sample and aqueous standards. researchgate.net Another related application involves immobilizing 8-hydroxyquinoline (B1678124) onto a polyacrylonitrile (B21495) fiber to preconcentrate trace metals from seawater before their determination by ICP-MS. researchgate.net

8-hydroxyquinoline-5-sulfonic acid (HQS) is a well-established ligand that forms water-soluble fluorescent complexes with a multitude of metals, while the ligand itself is not intrinsically fluorescent. researchgate.net Research has shown that 42 different metal species form fluorescent chelates with HQS, with many exhibiting intense fluorescence. uci.edu The high aqueous solubility of HQS gives it a distinct advantage over its parent compound, 8-hydroxyquinoline, for applications in aqueous solutions. uci.edu The cadmium-HQS complex is noted as the most fluorescent in a purely aqueous environment. uci.edu Furthermore, a spectrophotometric method has been developed for determining halogenated derivatives of 8-hydroxyquinoline, such as 8-hydroxy-7-iodo-quinoline-5-sulfonic acid, based on their reaction with 4-aminoantipyrine (B1666024) to produce a colored dye with an absorption peak at 500 nm. nih.gov

Sequential Injection Analysis (SIA) and Flow Injection Analysis (FIA) are automated systems that handle small volumes of samples and reagents, reducing consumption and analysis time. nih.gov The versatility of SIA allows for the integration of complex chemical reactions for analytical purposes. researchgate.net A fluorimetric sequential injection method has been developed for the determination of magnesium utilizing 8-hydroxyquinoline-5-sulfonic acid (HQS). researchgate.net This system is based on the formation of a fluorescent complex between Mg(II) and HQS, with the reaction carried out in a buffered solution. researchgate.net SIA systems, which use a computer-controlled multiposition valve and a single pump, are noted for being robust, versatile, and well-suited for such automated determinations. researchgate.netlibretexts.org This adaptability makes the integration of reagents like HQS effective for targeted analysis in various sample types. researchgate.net

The analytical methods employing quinoline derivatives are directly applicable to environmental monitoring. For instance, the development of chemosensors based on 8-aminoquinoline (B160924) has led to effective probes for detecting zinc (Zn²⁺) in real water samples. nih.govnih.gov These sensors demonstrate high selectivity and sensitivity, with detection limits low enough to meet standards set by organizations like the World Health Organization. nih.gov Additionally, a method using an immobilized form of 8-hydroxyquinoline has been established for the preconcentration and subsequent determination of trace metals in seawater. researchgate.net The SIA method developed for magnesium determination using HQS is also proposed for analyzing drinking and natural waters. researchgate.net

Development of Fluorescent Chemosensors and Probes

A significant area of research has been the design and synthesis of fluorescent chemosensors based on the 8-aminoquinoline scaffold. These sensors offer a highly sensitive and selective means of detecting specific metal ions.

Derivatives of 8-aminoquinoline have proven to be excellent platforms for creating "turn-on" fluorescent chemosensors for zinc ions (Zn²⁺). rsc.org These sensors are designed to exhibit a significant increase in fluorescence intensity upon binding with Zn²⁺, allowing for its detection over other competing cations. rsc.org The introduction of various carboxamide groups into the 8-aminoquinoline structure to create 8-amidoquinoline derivatives is a common strategy to improve properties like water solubility and cell membrane permeability. nih.gov

Researchers have synthesized novel chemosensors that show high selectivity for Zn²⁺, even distinguishing it from ions of the same group like Cd²⁺ and Hg²⁺. nih.gov The binding mechanism typically involves a 1:1 complexation ratio between the sensor and the zinc ion. nih.govrsc.org These probes have been successfully applied to the analysis of water samples and have even been used for the detection of zinc in biological environments such as yeast cells. nih.govacs.org

Below is a table summarizing the performance of selected 8-aminoquinoline-based fluorescent probes for zinc detection.

| Sensor Name/Type | Target Ion | Detection Limit (M) | Key Features | Application |

| L1 (benzimidazole derivative) | Zn²⁺ | 1.76 x 10⁻⁷ | "Turn-on" fluorescence; high selectivity over Cd²⁺ and Hg²⁺. nih.govnih.gov | Water sample analysis. nih.govnih.gov |

| HAQT | Zn²⁺ | 2.56 x 10⁻⁷ | "Turn-on" fluorescence; 1:1 binding ratio. rsc.org | Real water samples. rsc.org |

| QTEPA-grafted Silica Nanoparticles | Zn²⁺ | 1.0 x 10⁻⁷ | 2.8-fold fluorescence enhancement; selective in buffer and tap water. acs.org | Aqueous buffer, yeast cells, tap water. acs.org |

Solvatochromic Fluorescent Probes for Protein Studies

Solvatochromic fluorescent probes are molecules whose absorption and emission spectra are sensitive to the polarity of their local environment. This property makes them exceptionally useful for studying the structure, function, and dynamics of proteins. Derivatives of 8-aminoquinoline have been developed as effective solvatochromic probes for investigating protein characteristics.

A novel aminoquinoline derivative, 2-(4-(dimethylamino)phenyl)-4-phenylquinolin-6-amine (AQ), has demonstrated significant potential as a solvatochromic fluorescent probe for protein studies. sci-hub.se This probe is virtually non-fluorescent in aqueous solutions but exhibits a substantial increase in its fluorescence quantum yield upon binding to the hydrophobic pockets of proteins like albumin. sci-hub.se This "light-up" characteristic allows for the sensitive detection and quantification of proteins. Research has shown that the AQ probe can effectively differentiate between the native and aggregated forms of proteins, such as in the case of thermally induced amyloid fibril formation in albumin and sodium dodecyl sulfate-induced aggregation of lysozyme. sci-hub.se The binding stoichiometry of the probe to albumin has been determined to be 1:1, with a binding constant in the range of 2.7 × 10⁵ to 5.1 × 10⁵ M⁻¹. sci-hub.se

Furthermore, "push-pull" type fluorescent amino-quinoline derivatives, which feature both electron-donating and electron-withdrawing groups, exhibit pronounced solvatochromism. nih.govresearchgate.net These molecules, such as those with phenyl aromatic groups at the 8-position, show high fluorescence quantum yields in non-polar environments but are almost completely quenched in polar solvents. nih.govresearchgate.net This on/off switching behavior makes them excellent candidates for imaging applications, such as visualizing lipid droplets within cells, where the probe's fluorescence is activated in the non-polar lipid environment. nih.gov

The sensitivity of these probes to environmental polarity allows them to report on changes in protein conformation and binding events, providing valuable insights into biological processes at the molecular level.

Design of Quinoline α-Diimine Ligands as Fluorescent Probes for Metal Ions

The 8-aminoquinoline moiety is a foundational component in the design of fluorescent chemosensors for metal ions. By incorporating it into larger ligand structures, such as α-diimines, researchers have created highly effective probes for detecting specific metal cations.

A study detailed the synthesis of three new emissive α-diimine ligands derived from 8-aminoquinoline. researchgate.netunl.pt These probes were synthesized through the condensation of 8-aminoquinoline with various dicarbonyl compounds. The resulting ligands exhibit absorption maxima in the range of 310–336 nm and fluorescence emission between 456 and 498 nm. researchgate.netunl.pt

The coordination of these ligands with metal ions such as Zinc (Zn²⁺) and Copper (Cu²⁺) was investigated by monitoring changes in their absorption and fluorescence spectra. The binding of a metal ion to the α-diimine ligand leads to significant spectral shifts and changes in fluorescence intensity, forming the basis for detection. For instance, the coordination of Zn²⁺ can enhance the fluorescence emission, a phenomenon that allows for the selective and quantitative determination of the metal ion. researchgate.net One of the synthesized ligands demonstrated a geometry particularly favorable for coordinating two metal cations, which was confirmed by the successful synthesis of a dinuclear Zn(II) complex. researchgate.netulisboa.pt

The table below summarizes the spectral properties of these newly synthesized 8-aminoquinoline-derived α-diimine probes.

| Probe/Complex | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Probe 1 | 310-336 | 456-498 |

| Probe 2 | 310-336 | 456-498 |

| Probe 3 | 310-336 | 456-498 |

| Dinuclear Zn(II) Complex (4) | 310-336 | 456-498 |

Table based on findings from studies on new quinoline α-diimine ligands. researchgate.netunl.pt

These findings highlight the versatility of 8-aminoquinoline in constructing sophisticated molecular sensors for environmental and biological applications.

Enhancement of Fluorescence Emission through Chelation-Induced Rigidity

A key principle in the design of fluorescent probes is Chelation-Enhanced Fluorescence (CHEF). This effect occurs when a weakly fluorescent or non-fluorescent ligand binds to a metal ion, forming a more rigid complex that restricts non-radiative decay pathways (like vibrational relaxation) and thus significantly increases the fluorescence quantum yield. Derivatives of 8-aminoquinoline are classic examples of ligands that exhibit CHEF.

8-aminoquinoline and its derivatives, which are often weakly fluorescent on their own, can experience a dramatic increase in fluorescence intensity upon chelation with certain metal ions, particularly d-block metals like Zn²⁺ and Cd²⁺. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group act as a bidentate chelate, binding to the metal ion. This coordination forms a stable five-membered ring, which increases the structural rigidity of the molecule. nih.govrsc.org

This chelation process inhibits photoinduced electron transfer (PET), another common quenching mechanism. In the free ligand, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline fluorophore. Upon binding to a metal ion, this lone pair becomes involved in the coordinate bond, preventing the PET process and "turning on" the fluorescence. nih.gov

Derivatives such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), an aryl sulfonamide derivative of 8-aminoquinoline, are highly efficient fluorophores for zinc sensing. nih.gov The formation of the (TSQ)₂Zn complex results in a significant enhancement of fluorescence. nih.gov Similarly, amide derivatives of 8-aminoquinoline have been developed as selective fluorescent sensors for Zn²⁺, where the fluorescence turn-on signal is a direct result of the rigid complex formation. researchgate.net This principle allows for the development of highly sensitive and selective probes for detecting metal ions in complex biological and environmental samples. doaj.org

Chromatographic Applications

The strong metal-chelating properties of the quinoline scaffold, combined with the enhanced water solubility provided by the sulfonic acid group, make 8-aminoquinoline-5-sulfonic acid and its analogues valuable reagents in chromatographic separations of metal ions.

While direct applications of 8-aminoquinoline-5-sulfonic acid are an area of ongoing research, the closely related compound 8-hydroxyquinoline-5-sulfonic acid (HQS) has been extensively used in various chromatographic techniques. uci.eduamerican.edu HQS is employed as a mobile phase additive or a post-column derivatization reagent in high-performance liquid chromatography (HPLC) for the separation and detection of metal ions. uci.edursc.org The formation of stable, water-soluble metal-HQS complexes allows for the separation of numerous metal ions on reversed-phase columns. uci.edu Detection is often achieved via UV-Vis absorption or, more sensitively, through the inherent fluorescence of many of the metal chelates. uci.edu

This methodology has also been adapted for capillary zone electrophoresis (CZE). osti.govuva.nl In this technique, HQS is added to the background electrolyte, leading to the in-situ formation of charged metal-HQS complexes within the capillary. The differing charge-to-size ratios of these complexes enable their separation under an electric field, with detection often performed using sensitive laser-induced fluorescence. osti.gov This approach has been successfully applied to the determination of metal ions like Ca(II), Mg(II), and Zn(II) in complex matrices such as blood serum, achieving detection limits in the parts-per-billion range. osti.gov

Given the analogous chelating N,N-donor site of 8-aminoquinoline compared to the N,O-donor site of 8-hydroxyquinoline, it is expected that 8-aminoquinoline-5-sulfonic acid can be similarly employed in HPLC and CZE for the separation and sensitive determination of a range of transition metal ions.

Based on a thorough review of the available research, it is not possible to generate an article on the chemical compound “8-Aminoquinoline-5-sulfonic acid” that adheres to the specified outline. The provided topics of inquiry, including its use in Poly(vinyl alcohol)/Chitosan electrospun materials, coordination of metal ions in fibrous mats, and applications in OLEDs, are associated with a different compound: 8-Hydroxyquinoline-5-sulfonic acid .

The scientific literature extensively documents the applications of 8-Hydroxyquinoline-5-sulfonic acid and other similar derivatives like 5-Amino-8-hydroxyquinoline in these areas. However, no research linking "8-Aminoquinoline-5-sulfonic acid" to the outlined applications in materials science could be identified.

Therefore, to ensure scientific accuracy and strict adherence to the user's request to focus solely on "8-Aminoquinoline-5-sulfonic acid," this article cannot be generated. Providing information on the related, but distinct, compounds would violate the core instructions of the request.

Mechanistic and Conceptual Studies of Biological Interactions Excluding Prohibited Elements

Investigation of Chelation-Based Antimicrobial and Antifungal Mechanisms